1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea

B-RafV600E inhibition Kinase selectivity DFG-out conformation

RAF Kinase Inhibitor VII (CAS 1448038-07-0) is a type II kinase inhibitor that simultaneously occupies the ATP-binding pocket and the adjacent DFG-out allosteric site of mutant B-RafV600E (IC50: 1 nM). Unlike type I inhibitors (e.g., vemurafenib, dabrafenib), this dual-binding mode confers slower target dissociation kinetics and a distinct selectivity fingerprint. Reported GI50 of 470 nM in WM266.4 B-RafV600E melanoma cells. Essential for structural biology (crystallography/NMR), drug-target residence time studies, DFG-out conformational analysis, and resistance mechanism screens orthogonal to type I inhibitor-evolved pathways.

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 1448038-07-0
Cat. No. B2604787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
CAS1448038-07-0
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESC1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CS4
InChIInChI=1S/C16H16N4OS/c21-16(18-15-5-3-9-22-15)20(12-6-7-12)11-13-10-17-14-4-1-2-8-19(13)14/h1-5,8-10,12H,6-7,11H2,(H,18,21)
InChIKeyBACYKUYEDZFYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea – A Quantitative Differentiation Guide for Selective B-RafV600E Inhibition Procurement


1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea (CAS 1448038-07-0) is a synthetic small-molecule kinase inhibitor belonging to the imidazopyridinyl-urea chemotype. It is commercially cataloged as RAF Kinase Inhibitor VII and functions as a potent, cell-permeable inhibitor of mutant B-RafV600E kinase . Its primary mechanism involves simultaneous targeting of the ATP-binding pocket and an adjacent lipophilic allosteric site accessible only when the enzyme adopts the inactive DFG-out conformation .

Why Generic RAF Inhibitor Panels Cannot Substitute for 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea in B-RafV600E-Driven Models


Although multiple ATP-competitive RAF inhibitors (e.g., vemurafenib, dabrafenib) target B-RafV600E, this compound uniquely exploits the DFG-out allosteric pocket adjacent to the ATP site . This dual-binding mode confers a distinct inhibitory profile that cannot be recapitulated by type I or type I½ inhibitors that bind solely to the active DFG-in conformation . Direct substitution with generically described 'B-Raf inhibitors' without verifying DFG-out allosteric engagement risks selecting a compound with different residence time, selectivity fingerprint, and cellular potency in V600E-mutant contexts.

Quantitative Differential Evidence: 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea vs. Reference RAF Inhibitors


B-RafV600E Enzymatic Potency Compared to Clinically Approved Type I Inhibitors

1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea inhibits recombinant B-RafV600E kinase activity with an IC50 of 1 nM . In comparison, the type I inhibitor vemurafenib exhibits an IC50 of 31 nM against B-RafV600E in comparable enzymatic assays [1], while dabrafenib shows an IC50 of 0.8 nM [2]. The compound thus demonstrates approximately 31-fold greater enzymatic potency than vemurafenib and equipotency with dabrafenib, but achieves this through a mechanistically distinct DFG-out binding mode [REFS-1, REFS-3].

B-RafV600E inhibition Kinase selectivity DFG-out conformation

Cellular ERK Phosphorylation Inhibition: Differential Potency in V600E-Driven Signaling

In cell-based assays, 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea inhibits B-RafV600E-dependent ERK phosphorylation with an IC50 of 610 nM . This cellular shift (approximately 610-fold relative to enzymatic IC50) reflects factors including cell permeability, intracellular protein binding, and target engagement kinetics. For comparison, dabrafenib inhibits phospho-ERK in A375 melanoma cells (B-RafV600E homozygous) with an IC50 of approximately 4 nM [1], indicating a substantially larger enzymatic-to-cellular shift for the target compound. However, the target compound's cellular potency is reported specifically in the context of WM266.4 melanoma cells with GI50 = 470 nM .

Cellular pharmacology MAPK pathway Phospho-ERK

DFG-Out Conformational Selectivity: Mechanistic Differentiation from Type I RAF Inhibitors

The compound binds to the DFG-out inactive conformation of B-Raf, targeting both the ATP pocket and an adjacent lipophilic allosteric site . In contrast, vemurafenib preferentially binds the DFG-in active conformation [1], while dabrafenib is also classified as a type I inhibitor binding the active state [2]. This mechanistic distinction is critical because DFG-out binders often exhibit slower off-rates and differential selectivity profiles against the broader kinome. Quantitative kinetic data (e.g., residence time, kon/koff) for this compound have not been directly published but can be inferred from its classification as a type II kinase inhibitor targeting the allosteric pocket.

Allosteric inhibition DFG-out Kinase selectivity profiling

Optimal Application Scenarios for 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea Based on Quantitative Evidence


Chemical Probe for B-RafV600E Allosteric DFG-Out Pocket Characterization

This compound is ideally suited as a chemical probe in structural biology and biophysical studies aimed at characterizing the DFG-out allosteric pocket of B-RafV600E. Its 1 nM enzymatic potency and dual ATP/allosteric binding mode enable crystallography and NMR studies requiring high-affinity occupancy of the inactive kinase conformation.

Studies of Kinase Inhibitor Residence Time and Signal Duration

The compound's classification as a type II DFG-out binder predicts slower target dissociation kinetics compared to type I inhibitors . Researchers examining the relationship between drug-target residence time and duration of MAPK pathway suppression can use this compound alongside type I comparators (e.g., vemurafenib, dabrafenib) to dissect kinetic contributions to cellular efficacy.

WM266.4 Melanoma Cell-Based Screening and Resistance Mechanism Studies

With a reported GI50 of 470 nM in WM266.4 B-RafV600E-mutant melanoma cells , this compound provides a defined tool for studying cellular responses to DFG-out B-Raf inhibitors. It can serve as a reference compound in viability screens designed to identify synergistic partners or resistance mechanisms distinct from those evolving against type I inhibitors.

Quote Request

Request a Quote for 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.